molecular formula C6H4ClFIN B1603584 3-Chloro-6-fluoro-4-iodo-2-methylpyridine CAS No. 884494-47-7

3-Chloro-6-fluoro-4-iodo-2-methylpyridine

Cat. No. B1603584
M. Wt: 271.46 g/mol
InChI Key: CCNWKRBOOKKXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-fluoro-4-iodo-2-methylpyridine is a chemical compound with the following properties:



  • IUPAC Name : 6-chloro-3-fluoro-2-methylpyridine

  • Molecular Formula : C₆H₅ClFIN

  • Molecular Weight : 145.56 g/mol

  • Physical Form : White to yellow solid

  • Storage Temperature : Refrigerator

  • Purity : 97%



Molecular Structure Analysis

The molecular structure of 3-Chloro-6-fluoro-4-iodo-2-methylpyridine consists of a pyridine ring substituted with chlorine, fluorine, and iodine atoms. The arrangement of these atoms significantly influences its chemical properties and reactivity.



Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. It may participate in various reactions, such as nucleophilic substitutions, cross-coupling reactions, or metal-catalyzed transformations. Experimental studies and computational analyses can shed light on its behavior in different reaction conditions.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified in the search results.

  • Boiling Point : Not specified in the search results.

  • Density : Not specified in the search results.

  • Toxicity : Safety data indicates potential hazards (see next section).


Safety And Hazards


  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses if present and easy to do; continue rinsing), P351 (Rinse cautiously with water).

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).


Future Directions

Research on 3-Chloro-6-fluoro-4-iodo-2-methylpyridine should focus on the following:



  • Elucidating its biological targets and potential applications.

  • Developing efficient synthetic routes.

  • Investigating its pharmacological properties.


properties

IUPAC Name

3-chloro-6-fluoro-4-iodo-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c1-3-6(7)4(9)2-5(8)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNWKRBOOKKXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610785
Record name 3-Chloro-6-fluoro-4-iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-fluoro-4-iodo-2-methylpyridine

CAS RN

884494-47-7
Record name 3-Chloro-6-fluoro-4-iodo-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6-fluoro-4-iodo-2-methylpyridine
Reactant of Route 2
3-Chloro-6-fluoro-4-iodo-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
3-Chloro-6-fluoro-4-iodo-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
3-Chloro-6-fluoro-4-iodo-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
3-Chloro-6-fluoro-4-iodo-2-methylpyridine
Reactant of Route 6
3-Chloro-6-fluoro-4-iodo-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.